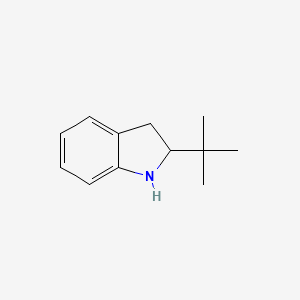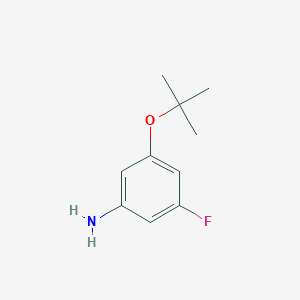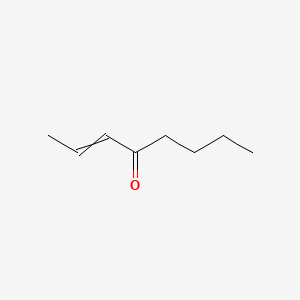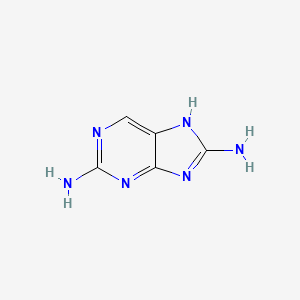![molecular formula C12H9N3 B8813785 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 779-24-8](/img/structure/B8813785.png)
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system consisting of a triazole ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides. This reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. The reaction can be efficiently carried out under microwave irradiation, which significantly reduces the reaction time and enhances the yield .
Industrial Production Methods
In an industrial setting, the synthesis of [1,2,4]triazolo[1,5-a]pyridines can be scaled up using similar methodologies. The use of microwave irradiation and eco-friendly conditions makes this process suitable for large-scale production, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions typically require controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound exhibits various biological activities, including acting as inhibitors for specific enzymes and receptors.
Industry: It is utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridine, 2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2. These interactions lead to the modulation of various biological processes, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[1,5-d][1,2,4]triazine: Another related compound with a triazine ring fused to the triazole ring.
Uniqueness
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific biological activities and the ability to act on multiple molecular targets. Its diverse applications in various fields make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
779-24-8 |
|---|---|
Formule moléculaire |
C12H9N3 |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
2-phenyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-6-10(7-3-1)12-13-11-8-4-5-9-15(11)14-12/h1-9H |
Clé InChI |
ZMVHJRCJDDSDSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

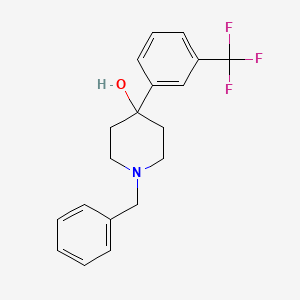

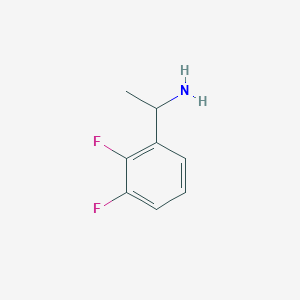
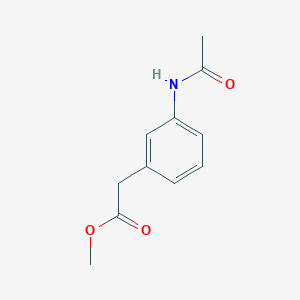
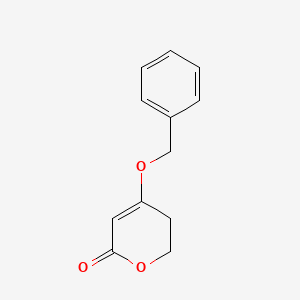

![2-Chloro-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B8813769.png)
